
5-(Chloromethyl)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenolic ring is substituted with a chloromethyl group at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-nitrophenol typically involves the chloromethylation of 2-nitrophenol. One common method is the reaction of 2-nitrophenol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Chloromethylation: 2-nitrophenol is reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: 5-(Aminomethyl)-2-nitrophenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
5-(Chloromethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. This dual functionality allows the compound to modulate biochemical pathways and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
5-(Chloromethyl)-2-nitrophenol is unique due to the presence of both a chloromethyl and a nitro group on the phenolic ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-(chloromethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2 |
InChI Key |
YWVHRTSKOYRISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
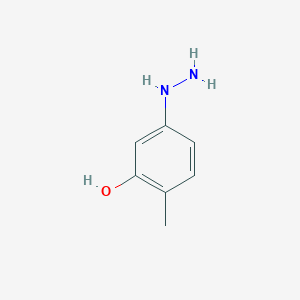

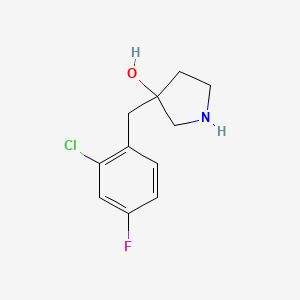
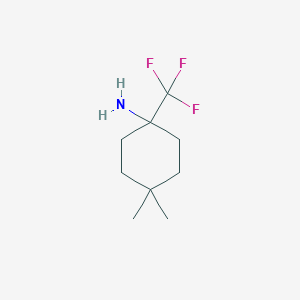

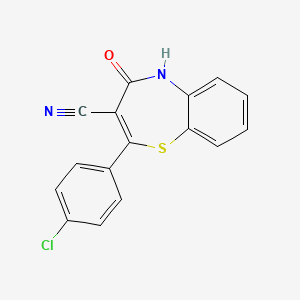
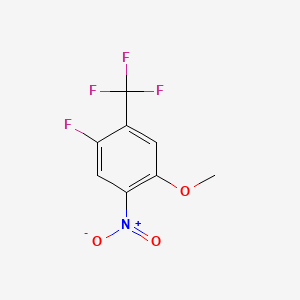

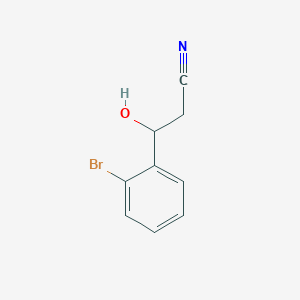
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)
